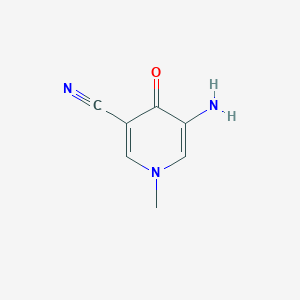![molecular formula C15H13ClN2O2 B13668292 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties . The compound features a fused bicyclic structure that includes both an imidazole and a pyridine ring, making it a valuable scaffold in drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions . Common reagents used in these reactions include sodium bicarbonate, ethanol, and palladium catalysts . The reaction conditions often involve heating the mixture to temperatures around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as multicomponent reactions and continuous flow synthesis . These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, organic solvents like dichloromethane, and bases such as potassium carbonate . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
科学研究应用
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as 2,7-dimethylimidazo[1,2-a]pyridine and 2-ethylimidazo[1,2-a]pyridine .
Uniqueness
What sets 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties . This makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C15H13ClN2O2 |
|---|---|
分子量 |
288.73 g/mol |
IUPAC 名称 |
6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13ClN2O2/c1-19-13-5-3-10(7-14(13)20-2)12-9-18-8-11(16)4-6-15(18)17-12/h3-9H,1-2H3 |
InChI 键 |
NSQPYKGCGWBTQN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)




![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)


![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)

![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
